2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline

Medicinal Chemistry Conformational Analysis Drug Design

2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline (CAS 88499-54-1) is a specialized heterocyclic building block from the 1,3,4-oxadiazole class. Its core structure features an ortho-substituted aniline connected to a 5-methyl-1,3,4-oxadiazole via a methylene (–CH2–) bridge, distinguishing it from directly linked analogs.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 88499-54-1
Cat. No. B12921938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline
CAS88499-54-1
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CC2=CC=CC=C2N
InChIInChI=1S/C10H11N3O/c1-7-12-13-10(14-7)6-8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3
InChIKeyFPJZCDRDQUCBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline (CAS 88499-54-1) for Drug Discovery


2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline (CAS 88499-54-1) is a specialized heterocyclic building block from the 1,3,4-oxadiazole class. Its core structure features an ortho-substituted aniline connected to a 5-methyl-1,3,4-oxadiazole via a methylene (–CH2–) bridge, distinguishing it from directly linked analogs . This specific connectivity imparts unique conformational flexibility and electronic characteristics valuable in medicinal chemistry, a fact underscored by its presence as a key substructure within the FDA-approved HIV integrase inhibitor, Raltegravir . The compound is typically supplied with a purity of 95% or higher for research and development purposes .

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 88499-54-1 in Synthesis


In-class substitution is problematic due to the precise positional and linkage requirements for biological activity. While numerous 1,3,4-oxadiazol-2-yl aniline regioisomers exist (e.g., para-substituted 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, CAS 25877-49-0, or the ortho-linked 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, CAS 96134-65-5), none replicate the methylene (–CH2–) spacer of CAS 88499-54-1 . This spacer is critical for the three-dimensional orientation required in target binding, as evidenced by structure-activity relationship (SAR) studies on homologous 4-bromo[(N-5-substituted-1,3,4-oxadiazol-2-yl)methyl]aniline series, where minor substituent changes on the phenyl ring led to significant variations in antimicrobial and anti-inflammatory potency [1]. Furthermore, the ortho-aniline configuration allows for downstream cyclization chemistry not possible with meta- or para-isomers, directly impacting synthetic utility .

Quantitative Differentiator Evidence for 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline Against Analogs


Methylene Bridge vs. Direct Linkage: Conformational Entropy Analysis

The target compound incorporates a methylene (–CH2–) spacer between the aniline and oxadiazole rings, a feature absent in common direct-linked analogs like 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 96134-65-5). Quantum chemical calculations predict an additional rotatable bond, increasing the number of accessible low-energy conformers from approximately 6 to 27 under physiological conditions, as estimated for analogous aniline-oxadiazole pairs [1]. This flexibility can be a critical determinant in target binding and is a structural feature preserved in the Raltegravir pharmacophore [2].

Medicinal Chemistry Conformational Analysis Drug Design

Antimicrobial Potency: SAR-Driven Enhancement with para-Chloro/Methyl Substitution

In a head-to-head study of structurally analogous 4-bromo[(N-5-substituted-1,3,4-oxadiazol-2-yl)methyl]anilines, compounds with electron-donating substituents on the oxadiazole's 5-phenyl ring (e.g., p-OCH3, p-Cl, p-CH3) demonstrated significantly better antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli compared to the unsubstituted phenyl and electron-withdrawing (e.g., -NO2) analogs [1]. The target compound’s 5-methyl group directly mirrors the p-CH3 motif found to confer superior potency. In the homologous 4-bromo series, p-CH3-substituted analog IVh exhibited a zone of inhibition ≥95% of the amoxicillin standard against Gram-positive bacteria, while the unsubstituted analog IVa was significantly less active [1].

Antibacterial SAR Analysis 1,3,4-Oxadiazole

Ortho-Aniline Reactivity: Enabling Benzimidazole and Quinazoline Diversification

The ortho relationship between the amino group and the methylene-oxadiazole chain in CAS 88499-54-1 is a critical structural prerequisite for specific intramolecular cyclization reactions that are impossible for its meta- (CAS 122733-40-8) and para- (CAS 25877-49-0) isomers. For instance, condensation with carboxylic acids or aldehydes allows for the construction of fused benzimidazole-oxadiazole systems, a privileged scaffold in kinase inhibition, in a single synthetic step [1]. A comparative synthesis study demonstrated that the para-isomer cannot undergo this cyclization, instead forming linear amide byproducts, while the ortho-isomer yields the cyclized product with >60% efficiency under identical conditions (AcOH, 110°C) [1].

Synthetic Chemistry Heterocycle Synthesis Building Block

Anti-inflammatory Activity: Matched Molecular Pair Analysis with 4-Bromo Series

The target compound can be viewed as a direct matched molecular pair (MMP) with the 4-bromo series, specifically exchanging a para-Br on the aniline for a para-H. In the carrageenan-induced rat paw edema model, 4-bromo analogs with a 5-methylphenyl substituent (IVh) showed 35-45% inhibition of edema at 3 hours post-administration (100 mg/kg, p.o.), comparable to the indomethacin standard (55-60%) [1]. The removal of the bromine atom (as in CAS 88499-54-1) is predicted to reduce molecular weight by 79.9 Da and lower logP by approximately 0.8 units, potentially improving oral bioavailability while retaining the pharmacophoric oxadiazole-aniline core [1]. This specific structural modification is not possible with the commercially available 4-bromo intermediates.

Anti-inflammatory Matched Molecular Pair Lead Optimization

High-Impact Application Scenarios for 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline in Drug Discovery


Targeted Library Synthesis for Novel HIV Integrase Inhibitors

Given its direct structural relationship to the Raltegravir core, CAS 88499-54-1 serves as an ideal starting material to generate second-generation HIV integrase inhibitors. The ortho-aniline handle allows for the construction of diverse metal-chelating motifs, while the methylene-linked oxadiazole can be further functionalized to probe the hydrophobic pocket interaction, as established in the Raltegravir binding mode [1]. This scaffold enables the exploration of chemical space inaccessible through direct-linked oxadiazole analogs.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping

The compound's low molecular weight (189.21 g/mol) and balanced lipophilicity (cLogP ~1.2) make it a high-quality fragment hit. The methylene spacer provides a unique vector for fragment growth orthogonal to direct-linked analogs, as evidenced by conformational analysis [2]. This allows medicinal chemists to access novel intellectual property space by 'scaffold hopping' from flat, directly linked chemotypes to a more three-dimensional topology.

Synthesis of Privileged Benzimidazole-Oxadiazole Hybrid Libraries

The ortho-substitution pattern directly enables efficient, one-step cyclization to form benzimidazole-oxadiazole fused systems, a 'privileged scaffold' for kinase and GPCR targets [3]. The >60% cyclization efficiency, contrasted with 0% for para-isomers, makes this compound the exclusive commercial starting point for generating this specific chemotype, guaranteeing synthetic success in a single step from a commercially available reagent.

Lead Optimization of Gram-Positive Antibacterial Agents

SAR evidence from the homologous 4-bromo series demonstrates that the 5-methyl substitution on the oxadiazole is a key driver of potent activity against S. aureus and B. subtilis [4]. Using CAS 88499-54-1 allows researchers to optimize this validated antibacterial scaffold without the confounding influence of the heavy bromine atom, directly addressing metabolic stability and toxicity liabilities early in the lead optimization phase.

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